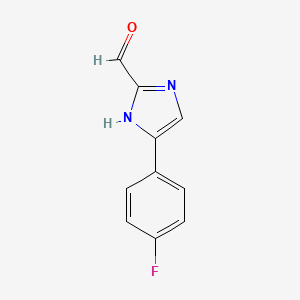

4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJPUEKHPVWIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via α-Bromo Ketone and Formamide Cyclization

One of the foundational methods for synthesizing 4-(4-fluorophenyl)-1H-imidazole derivatives, including the aldehyde at the 2-position, involves the cyclization reaction of α-bromo ketones with formamide. Specifically, 2-bromo-(4-fluorophenyl)ethanone reacts with formamide under controlled conditions to form the imidazole ring system, yielding 4-(4-fluorophenyl)-1H-imidazole intermediates. Following ring formation, selective lithiation at the C-2 position of the imidazole ring, protected at the N-1 position by a trityl group, allows for formylation to introduce the aldehyde functionality, producing 4-(4-fluoro-phenyl)-1H-imidazole-2-carbaldehyde (Scheme 1). This approach is well-documented and offers a direct route to the target aldehyde with good regioselectivity and yields.

| Step | Reagents/Conditions | Product/Outcome |

|---|---|---|

| 1 | 2-Bromo-(4-fluorophenyl)ethanone + formamide | Formation of 4-(4-fluorophenyl)-1H-imidazole |

| 2 | N-1 trityl protection | Protection of imidazole nitrogen |

| 3 | Lithiation (e.g., with n-butyllithium) | Generation of C-2 lithio intermediate |

| 4 | Formylation (e.g., with DMF or formylating agent) | Introduction of aldehyde group at C-2 |

| 5 | Deprotection of N-1 trityl group | Yielding 4-(4-fluoro-phenyl)-1H-imidazole-2-carbaldehyde |

This method is supported by spectral data and has been adapted from literature protocols to optimize yields and purity.

Stepwise Synthesis via 4-Fluorophenacyl Bromide Intermediate

An alternative multi-step synthetic route involves the use of 4-fluorophenacyl bromide as a key intermediate. The process includes:

- Conversion of 4-fluorophenacyl bromide to an amine intermediate using hexamethylenetetramine.

- Acetylation of the amine intermediate with acetic anhydride and triethylamine.

- Cyclization with ammonium acetate to form the imidazole core.

- Final methylation steps to yield substituted imidazole derivatives.

While this route was originally developed for related imidazole derivatives, it demonstrates the versatility of 4-fluorophenyl precursors in constructing substituted imidazoles. However, this approach is more complex and involves longer sequences compared to direct cyclization methods.

General Condensation with Aldehydes and Ammonium Acetate

In related imidazole derivative syntheses, condensation reactions involving aldehydes, ammonium acetate, and appropriate amine or imidazole precursors have been employed. For example, refluxing an aldehyde with ammonium acetate in glacial acetic acid for extended periods (e.g., 72 hours) leads to the formation of substituted imidazole-1-ol derivatives. Though this method is more commonly applied to triaryl imidazoles, it illustrates the potential for aldehyde incorporation via condensation pathways.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| α-Bromo ketone + formamide cyclization + lithiation/formylation | Direct ring formation and selective formylation | High regioselectivity; well-established; good yields | Requires handling of organolithium reagents; multi-step protection/deprotection |

| Stepwise synthesis via 4-fluorophenacyl bromide | Uses common intermediates; versatile | Enables functional group transformations | Longer synthetic sequence; moderate yields |

| Condensation with aldehydes and ammonium acetate | Simple reagents; mild conditions | Straightforward; applicable to diverse substrates | Longer reaction times; less direct for aldehyde introduction at C-2 |

Research Findings and Spectral Data

- The α-bromo ketone/formamide method yields 4-(4-fluoro-phenyl)-1H-imidazole derivatives with confirmed structure by NMR and mass spectrometry.

- The formylation step at C-2 is confirmed by characteristic aldehyde proton signals in ^1H NMR and carbonyl signals in ^13C NMR spectra.

- Purification typically involves column chromatography and recrystallization to achieve high purity.

- Reported yields for the key aldehyde intermediate are generally above 60%, with some optimization reaching higher yields depending on reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(4-Fluorophenyl)-1h-imidazole-2-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: 5-(4-Fluorophenyl)-1h-imidazole-2-carboxylic acid.

Reduction: 5-(4-Fluorophenyl)-1h-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(4-Fluorophenyl)-1h-imidazole-2-carboxaldehyde has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-1h-imidazole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Structural Analysis

- Core Modifications : While all compounds share an imidazole backbone, substituents vary significantly. The target compound’s aldehyde group contrasts with SB 202190’s pyridyl and hydroxyl groups, which enhance its kinase inhibition via hydrogen bonding .

- Functional Group Reactivity : The aldehyde in the target compound enables nucleophilic additions (e.g., forming hydrazones or Schiff bases), whereas acrylamide groups in Compound 33 facilitate covalent interactions with biological targets .

Biologische Aktivität

4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluoro-substituted phenyl group and an imidazole ring, which are known to contribute to its biological activity. The structure can be represented as follows:

Research indicates that 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde exhibits various mechanisms of action, particularly in the context of:

- Inhibition of Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a crucial role in immune regulation and cancer progression. Studies have shown that derivatives of imidazole, including this compound, can act as potent inhibitors of IDO, thereby enhancing anti-tumor immunity .

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties against a range of pathogens. Its efficacy varies based on structural modifications and specific microbial targets .

Anticancer Properties

- Inhibition of Cancer Cell Growth :

- Mechanistic Insights :

Antimicrobial Activity

- Bacterial Inhibition :

- Fungal Activity :

Summary of Research Findings

Case Studies

Case Study 1: IDO Inhibition in Cancer Therapy

A study investigated the structural modifications of imidazole derivatives to enhance their inhibitory effects on IDO. The results indicated that 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde analogs exhibited improved binding affinity and potency compared to earlier compounds, suggesting a promising avenue for cancer immunotherapy.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound, where it was tested against various bacterial strains. The findings confirmed its effectiveness at low concentrations, highlighting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.